molecular formula C11H14ClF2N B2937769 3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride CAS No. 2248351-76-8

3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride

Cat. No. B2937769
CAS RN: 2248351-76-8
M. Wt: 233.69
InChI Key: LKOHZUMEDQTYHF-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group . It’s used in the preparation of (±)- trans -4- [4-cyano-3- (trifluoromethyl)phenyl]- N - (3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide .


Synthesis Analysis

The synthesis of compounds similar to “3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride” often involves the Dimroth rearrangement, which is catalyzed by acids and bases and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .


Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO . Its molecular weight is 155.10 .


Physical And Chemical Properties Analysis

3,4-Difluorophenyl isocyanate is a liquid at 20°C . It has a boiling point of 85°C at 30 mmHg . Its flash point is 63°C . The specific gravity at 20/20 is 1.34 . The refractive index is 1.50 .

Scientific Research Applications

Asymmetric Synthesis and Antibacterial Agents

Research on the asymmetric synthesis of enantiomers of certain antibacterial agents shows the importance of structural variations in enhancing the activity against various bacteria. For instance, the S-(+) enantiomer of a quinolonecarboxylic acid derivative was found to be significantly more active than its R-(-) counterpart, underscoring the clinical significance of enantiomeric purity in drug development (Rosen et al., 1988).

Anticonvulsant Activity and Sodium Channel Blocking

The synthesis and evaluation of 3-aminopyrroles for their anticonvulsant activity highlight the role of structural features in interacting with biological targets like voltage-dependent sodium channels. This research emphasizes the importance of chemical modifications for enhancing biological activity and safety profiles (Unverferth et al., 1998).

Analytical Chemistry Applications

O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) is utilized for determining carbonyl-containing compounds across various samples, including environmental and biological matrices. This showcases the compound's versatility in analytical applications, from water analysis to clinical research (Cancilla & Que Hee, 1992).

Fluorinated Compounds in Medicinal Chemistry

The study on 4-fluoropyrrolidine derivatives illustrates their utility as synthons in the preparation of dipeptidyl peptidase IV inhibitors, highlighting the role of fluorination in medicinal chemistry for developing new therapeutic agents (Singh & Umemoto, 2011).

Safety and Hazards

3,4-Difluorophenyl isocyanate is toxic if swallowed or inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is a combustible liquid .

properties

IUPAC Name

3-(3,4-difluorophenyl)-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c1-7-9(4-5-14-7)8-2-3-10(12)11(13)6-8;/h2-3,6-7,9,14H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOHZUMEDQTYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorophenyl)-2-methylpyrrolidine hydrochloride

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